tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate

Regiochemistry Cross-coupling vector control Structure-activity relationship

tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate (CAS 906559-32-8; molecular formula C₁₆H₂₂BrN₃O₄; MW 400.27 g·mol⁻¹) is a polyfunctional heterocyclic building block comprising a Boc-protected piperazine moiety coupled to a 3-bromo-5-(methoxycarbonyl)-pyridin-2-yl scaffold. The compound integrates three orthogonal reactive handles — an aryl bromide at the pyridine 3-position, a methyl ester at the 5-position, and a tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen — within a single, commercially available intermediate.

Molecular Formula C16H22BrN3O4
Molecular Weight 400.27 g/mol
CAS No. 906559-32-8
Cat. No. B1437356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate
CAS906559-32-8
Molecular FormulaC16H22BrN3O4
Molecular Weight400.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(=O)OC)Br
InChIInChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)13-12(17)9-11(10-18-13)14(21)23-4/h9-10H,5-8H2,1-4H3
InChIKeyDSYBQUHXJQHJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate (CAS 906559-32-8): A Regiospecifically Functionalized Boc-Protected Piperazine-Pyridine Building Block for Medicinal Chemistry


tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate (CAS 906559-32-8; molecular formula C₁₆H₂₂BrN₃O₄; MW 400.27 g·mol⁻¹) is a polyfunctional heterocyclic building block comprising a Boc-protected piperazine moiety coupled to a 3-bromo-5-(methoxycarbonyl)-pyridin-2-yl scaffold . The compound integrates three orthogonal reactive handles — an aryl bromide at the pyridine 3-position, a methyl ester at the 5-position, and a tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen — within a single, commercially available intermediate. It is documented as a synthetic intermediate in WO 2006/088919 A2 (pages 134–135), a patent disclosing pyridyl- and phenyl-substituted piperazine-piperidine CXCR3 antagonists with potential applications in inflammatory and autoimmune disease therapies [1]. The compound is supplied at research-grade purity (typically ≥95%) by multiple vendors including Key Organics, Apollo Scientific, and Leyan .

Why Close Analogs of CAS 906559-32-8 Cannot Be Interchanged: Regiochemical, Halogen, and Protecting-Group Specificity Define Synthetic Utility


Substituting this compound with a close structural analog — even one differing by a single atom or positional isomer — can fundamentally alter the synthetic trajectory and biological outcome of a medicinal chemistry program. The 3-bromo substituent occupies a distinct spatial vector compared to the 5-bromo regioisomer (CAS 1000018-22-3), directing cross-coupling-derived substituents to different trajectories relative to the piperazine exit vector and the methyl ester [1]. The aryl bromide undergoes oxidative addition to Pd(0) catalysts through a rate-limiting phosphine dissociation pathway, while the corresponding chloroarene requires reversible phosphine dissociation followed by rate-limiting oxidative addition, resulting in substantially slower overall coupling rates [2]. The methyl ester at the 5-position provides a hydrolyzable carboxylic acid precursor absent in simpler 3-bromopyridinyl-piperazine analogs (e.g., CAS 1187386-01-1), and the Boc protecting group enables chemoselective piperazine deprotection orthogonal to the base-labile ester. These three structural features act in concert; replacing any one of them with a generic analog eliminates the specific synthetic logic that this compound was designed to support.

Quantitative Differentiation Evidence for tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate (CAS 906559-32-8) Versus Its Closest Structural Analogs


Regioisomeric Selectivity: 3-Bromo-5-methoxycarbonyl vs 5-Bromo-3-methoxycarbonyl Substitution Pattern Defines Coupling Vector and Target Engagement Geometry

CAS 906559-32-8 bears the bromo substituent at the pyridine 3-position and the methoxycarbonyl group at the 5-position. Its closest regioisomer, tert-butyl 4-(5-bromo-3-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate (CAS 1000018-22-3; CID 28405910), reverses this substitution pattern, placing the bromo at the 5-position and the ester at the 3-position [1]. While both isomers share identical molecular formula (C₁₆H₂₂BrN₃O₄; MW 400.27 g·mol⁻¹), the regioisomeric swap alters the trajectory of any substituent introduced via Suzuki-Miyaura or Buchwald-Hartwig coupling at the halogen position relative to both the ester group and the piperazine exit vector. In the target compound, the bromo and ester groups are positioned meta to each other on the pyridine ring; in the 5-bromo-3-methoxycarbonyl isomer, they are also meta but with the bromo para to the piperazine. This reversal changes the dihedral angle and distance between the coupling-derived aryl/heteroaryl group and the piperazine nitrogen, which can critically influence target protein binding geometry in drug candidates derived from these intermediates [2]. The computed topological polar surface area (TPSA) of the 5-bromo isomer is 72 Ų; the target 3-bromo isomer is predicted to have an identical TPSA based on identical atom composition [1].

Regiochemistry Cross-coupling vector control Structure-activity relationship

Aryl Bromide vs Aryl Chloride Reactivity in Palladium-Catalyzed Cross-Coupling: Oxidative Addition Kinetics Favor the Bromo Analog

CAS 906559-32-8 incorporates an aryl bromide at the pyridine 3-position. The direct chloro analog, tert-butyl 4-(3-chloro-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate (CAS 683241-93-2; MW 355.82 g·mol⁻¹; TPSA 71.97; LogP 2.58), is commercially available but exhibits fundamentally different reactivity in palladium-catalyzed cross-coupling reactions . Mechanistic studies by Barrios-Landeros and Hartwig (J. Am. Chem. Soc. 2005) demonstrated that bromoarenes undergo oxidative addition to Pd(0) via rate-limiting phosphine dissociation, while chloroarenes require reversible phosphine dissociation followed by rate-limiting oxidative addition — a kinetically distinct and generally slower pathway [1]. The aryl C–Br bond dissociation energy is approximately 337 kJ·mol⁻¹ (80.5 kcal·mol⁻¹), compared to ~399 kJ·mol⁻¹ (95.4 kcal·mol⁻¹) for aryl C–Cl, making oxidative addition thermodynamically more favorable for bromoarenes [2]. In practical terms, bromoarenes typically undergo Suzuki-Miyaura coupling at room temperature to 60 °C with standard Pd catalysts, whereas the corresponding chloroarenes often require elevated temperatures (80–120 °C), stronger bases, or specialized electron-rich phosphine ligands. The molecular weight difference (400.27 vs 355.82 g·mol⁻¹; Δ = 44.45 g·mol⁻¹) and LogP difference (~2.6 vs 2.58 for the chloro analog) are modest, but the divergence in coupling reactivity is the critical procurement-relevant differentiator .

Palladium catalysis Oxidative addition kinetics Cross-coupling reactivity

Methyl Ester Functional Handle: Enabling Carboxylic Acid Derivatization Orthogonal to Piperazine Elaboration

CAS 906559-32-8 contains a methyl ester at the pyridine 5-position, which can be hydrolyzed to the corresponding carboxylic acid under mild basic conditions (LiOH, THF/H₂O, rt, 1–4 h) while preserving the acid-labile Boc protecting group on the piperazine [1]. In contrast, the simpler analog tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 1187386-01-1; MW 342.23 g·mol⁻¹; LogP 2.90; PSA 45.67) lacks any ester functionality and offers only a single functional handle (the aryl bromide) beyond the Boc-piperazine [2]. The molecular weight difference of 58.04 g·mol⁻¹ reflects the presence of the methoxycarbonyl group (CO₂CH₃). The polar surface area increases from 45.67 Ų to approximately 72 Ų (based on the regioisomeric ester-bearing analog from PubChem CID 28405910) [3]. The LogP decreases by approximately 0.3–0.4 units (LogP 2.90 for the non-ester analog vs ~2.5–2.6 for the ester-bearing target). The presence of the ester also modifies the electronic character of the pyridine ring: the electron-withdrawing methoxycarbonyl group at C5 decreases electron density at C3, potentially enhancing the electrophilicity of the C–Br bond toward oxidative addition. After ester hydrolysis, the resulting carboxylic acid can be coupled to amines, alcohols, or hydrazines, enabling late-stage diversification into amides, esters, or hydrazides without disturbing the Boc-piperazine or elaborated C3-aryl substituent [1].

Orthogonal functionalization Carboxylic acid bioisostere Medicinal chemistry building block

Boc-Protected Piperazine: Orthogonal Deprotection Enables Sequential Functionalization at Piperazine N4 vs Pyridine C3/C5

The compound features a tert-butyl carbamate (Boc) protecting group on the piperazine N4 position, enabling selective deprotection under acidic conditions (TFA/CH₂Cl₂, 0 °C to rt, 0.5–2 h; or HCl/dioxane, 0 °C to rt, 1–4 h) that leaves the methyl ester intact [1]. This is critical because the unprotected analog, methyl 5-bromo-6-(piperazin-1-yl)nicotinate (MW ≈ 300.15 g·mol⁻¹; C₁₁H₁₄BrN₃O₂), would require N-protection before any further synthetic manipulation to avoid competing reactivity at the free secondary amine . The Boc group also modulates the electron density on the piperazine nitrogen, reducing its nucleophilicity and preventing unwanted N-alkylation or N-arylation during reactions at the pyridine C3 or C5 positions. Standard deprotection protocols for Boc removal are well-established and quantitative (yields typically >90%), whereas re-protection of the free piperazine after synthetic manipulation would add two additional steps (protection + deprotection) and reduce overall yield [1]. The molecular weight difference between the Boc-protected and unprotected forms is approximately 100.12 g·mol⁻¹ (Boc = C₅H₉O₂, 101.12 g·mol⁻¹ minus H). The Boc protecting group also increases LogP by approximately 1.0–1.5 units relative to the free amine, which can be advantageous for chromatographic purification of intermediates.

Protecting group strategy Orthogonal deprotection Sequential bioconjugation

C–Br Bond as a Heavy Atom for Pharmacokinetic Modulation and X-Ray Crystallographic Phasing in Lead Optimization

The bromine atom at the pyridine 3-position of CAS 906559-32-8 serves a dual purpose beyond cross-coupling reactivity. In early-stage drug discovery, brominated intermediates can be carried through multiple synthetic steps to produce bromine-containing lead compounds, where the C–Br bond can enhance metabolic stability through oxidative metabolism blockade at the occupied position [1]. Bromine has a van der Waals radius of 1.85 Å and an atomic weight of 79.90 Da, compared to chlorine (1.75 Å, 35.45 Da) and fluorine (1.47 Å, 19.00 Da). In X-ray crystallography, the anomalous scattering signal from bromine (f' at Cu Kα ≈ –0.68 e⁻; f'' ≈ 1.28 e⁻) can be exploited for experimental phasing of protein-ligand co-crystal structures using single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods [2]. The chloro analog (CAS 683241-93-2; Cl f'' at Cu Kα ≈ 0.70 e⁻) provides approximately half the anomalous scattering power. The molecular weight contribution of bromine (79.90 Da) vs chlorine (35.45 Da) is a Δ of 44.45 Da, which can be leveraged in mass spectrometry-based metabolic profiling to track bromine-containing fragments via the characteristic ¹:¹ isotopic doublet (⁷⁹Br:⁸¹Br ≈ 50.7:49.3) [1]. The C–Br bond length (≈1.89 Å in aryl bromides) is longer than C–Cl (≈1.74 Å), which can influence the fit of the elaborated ligand within a hydrophobic enzyme pocket and modulate van der Waals interactions with protein side chains.

Heavy atom effect Metabolic stability X-ray crystallography

High-Value Application Scenarios for CAS 906559-32-8: Where the Evidence Supports Prioritization Over Analogs


CXCR3 Antagonist Lead Optimization Using Regiospecific 3-Bromo-5-carboxyamide Scaffolds

As documented in WO 2006/088919 A2, CAS 906559-32-8 serves as a key intermediate in the synthesis of pyridyl-piperazine-piperidine CXCR3 antagonists [1]. The 3-bromo position undergoes Suzuki-Miyaura coupling with aryl- or heteroarylboronic acids to install diverse substituents at the pyridine C3 position, while the methyl ester at C5 can be hydrolyzed and coupled to amines to generate carboxamide bioisosteres. Using the 5-bromo-3-methoxycarbonyl regioisomer (CAS 1000018-22-3) in this application would place the aryl coupling partner at C5 rather than C3, fundamentally altering the spatial relationship between the piperazine, the elaborated arene, and the carboxamide, likely abolishing CXCR3 binding. The Boc group enables late-stage piperazine deprotection and subsequent reductive amination or sulfonylation to complete the piperazine-piperidine core.

Kinase Inhibitor Fragment Elaboration via Sequential C3 Suzuki Coupling and C5 Amide Formation

For ATP-competitive kinase inhibitor programs, the target compound provides a pyridine core that can be elaborated in two directions: C3 cross-coupling (e.g., Suzuki-Miyaura with heteroarylboronic acids to access hinge-binding motifs) and C5 ester hydrolysis followed by amide coupling (to access solvent-exposed or selectivity-pocket interactions) [2]. The bromo substituent is essential for mild-condition Pd-catalyzed coupling (see Evidence Item 2), while the chloro analog (CAS 683241-93-2) would require harsher conditions that risk Boc cleavage or ester hydrolysis. The orthogonal protection strategy (Boc on piperazine, methyl ester at C5) allows for a convergent synthetic sequence: (i) C3 Suzuki coupling, (ii) C5 ester hydrolysis, (iii) C5 amide formation, (iv) Boc deprotection, (v) piperazine N4 functionalization — five steps from a single building block without protecting group manipulation.

Experimental Phasing of Protein-Ligand Co-Crystal Structures Using the Bromine Anomalous Signal

Structural biology groups can carry the intact bromine atom through the synthetic sequence into the final ligand for X-ray crystallographic co-structure determination [3]. The bromine anomalous scattering signal at Cu Kα (f'' ≈ 1.28 e⁻) is sufficient for SAD phasing of protein-ligand complexes, especially when combined with intrinsic sulfur anomalous signals from methionine and cysteine residues. This advantage is unique to the bromo compound: the chloro analog provides less than 55% of the anomalous signal, and the iodo analog (if available) would have a larger van der Waals radius that may sterically perturb the ligand binding mode. Using CAS 906559-32-8 rather than the chloro analog can eliminate the need for selenomethionine labeling or heavy-atom soaking of protein crystals.

Parallel Library Synthesis with Orthogonal Diversification at Three Positions

The three orthogonal reactive handles (C3-Br for cross-coupling, C5-CO₂Me for hydrolysis/amidation, N-Boc for deprotection/functionalization) make CAS 906559-32-8 uniquely suited for parallel library synthesis in high-throughput medicinal chemistry [1]. A single batch of the building block can be divided into multiple parallel reaction streams: Stream A varies the C3 aryl/heteroaryl substituent via Suzuki coupling; Stream B first hydrolyzes the ester and then varies the C5 amide/ester substituent; Stream C deprotects the Boc group and varies the piperazine N4 substituent. The non-ester analog (CAS 1187386-01-1) lacks the C5 diversification handle, reducing the library dimensionality from 3D to 2D. The unprotected piperazine analog introduces chemoselectivity conflicts that complicate parallel processing. For industrial medicinal chemistry groups building structure-activity relationship (SAR) matrices, the three-dimensional diversification enabled by CAS 906559-32-8 justifies its procurement over simpler two-handle or single-handle analogs.

Quote Request

Request a Quote for tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.